1,8-Dioxaspiro[4.5]decane-2-carboxylic acid
Description
1,8-Dioxaspiro[4.5]decane-2-carboxylic acid is a spirocyclic compound characterized by a bicyclic structure where two oxygen atoms form part of the 1,8-dioxaspiro framework. Its molecular formula is C₉H₁₄O₄, with a carboxylic acid substituent at the 2-position of the spiro system . Key structural features include:
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-2-9(13-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYJGRGWSMXDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864142-23-3 | |
| Record name | 1,8-dioxaspiro[4.5]decane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid typically involves the reaction of cyclohexanone with ethylene glycol to form the spirocyclic dioxane ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of acid or base catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Esterification | Alcohols (e.g., methanol), acid catalyst | Methyl 1,8-dioxaspiro[4.5]decane-2-carboxylate | |
| Amidation | Primary amines, coupling agents (e.g., EDC/HOBt) | Spirocyclic amide derivatives |
-
Mechanistic Insight : Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Amidation typically requires activation of the carboxylic acid to form an intermediate acyl chloride or mixed anhydride.
-
Industrial Relevance : Continuous flow reactors enhance yield and purity in large-scale ester production.
Decarboxylation and Thermal Stability
Decarboxylation occurs under thermal or acidic conditions, yielding a spirocyclic hydrocarbon:
-
Conditions : Heating at 150–200°C or treatment with concentrated sulfuric acid.
-
Applications : Forms simpler spiro structures for further functionalization in drug synthesis.
Reactivity with Primary Amines
Reactions with primary amines (e.g., methylamine) yield polybasic carboxylic acids or amides:
| Amine Type | Conditions | Products | References |
|---|---|---|---|
| Aliphatic amines | Room temperature, pH 7–9 | Spirocyclic polyamide derivatives |
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form amide bonds.
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Structural Impact : The spirocyclic framework enhances stereochemical control during amide bond formation .
Cyclization and Ring-Opening Reactions
The dioxaspiro system participates in cyclization under controlled conditions:
| Substrate | Reagents/Conditions | Products | References |
|---|---|---|---|
| Self-condensation | Acidic pH, 60–80°C | Polycyclic ether-carboxylic acids |
-
Notable Example : Intramolecular cyclization forms six-membered lactones, leveraging the rigidity of the spiro system.
Coordination Chemistry
The compound acts as a ligand in metal complexes due to its oxygen-rich structure:
| Metal Ion | Coordination Mode | Applications | References |
|---|---|---|---|
| Fe(III), Cu(II) | Bidentate (carboxylate and ether oxygens) | Catalysis or material science |
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Structural Analysis : X-ray crystallography confirms chelation through the carboxylate and adjacent ether oxygen.
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid is utilized as a fundamental component in organic synthesis.
Case Studies
Several studies have investigated the biological effects of this compound. One such study explored its potential in blood pressure modulation in animals.
Synthesis Method of Tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester
A preparation method for tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester involves a four-step synthesis :
- Using 1,4-dioxaspiro[4.5]decane-8-one as the starting material, react it with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide to obtain 1,4-dioxaspiro[4.5]decane-8-carbonitrile . The solvent used is a mixture of glycol dimethyl ether and ethanol, and the reaction temperature is maintained between 0-20°C .
- React 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile . Toluene is used as the solvent, with a reaction temperature between 0-20°C and a reaction time of 13 hours .
- Subject 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile to cyclization after reduction with hydrogen and Raney nickel, followed by a reaction with tert-butyl dicarbonyl anhydride to form tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.25]tetradecane-10-carboxylic acid ester . Methanol is used as the solvent, the reaction temperature is controlled at 50°C, the pressure at 50 Psi, and the reaction time is 6 hours .
- Deprotect the resulting compound with pyridinium p-toluenesulfonate to yield tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylic acid ester . The solvent is a mixture of acetone and water, the reaction temperature is 70°C, and the reaction time is 15 hours .
This method utilizes cheap and readily available raw materials, enabling large-scale production and cost savings .
Antischistosomal Activity of Ozonides
Ozonides, particularly 1,2,4-trioxolanes, exhibit antischistosomal activity . Specific ozonides like OZ418 have demonstrated promising results . Further research into the structure-activity relationship (SAR) of ozonide carboxylic acids may lead to the development of new drugs .
SAR of Carboxymethoxy Substructure
| Compd | Worm Burden Reduction (%) | Cures | ||||
| 12 | COOH | 52 a | 1/4 | |||
| 13 | CH2CH2COOH | 14 | 0/5 | |||
| 14 | CH(COOH)2 | 0 | 0/4 | |||
| 15 | CH2NHCOCOOH | 14 | 0/3 | |||
| 16 | CH2PO(OEt)OK | 16 | 0/3 | |||
| 17 | ——— | 0 | 0/3 | |||
| 18 | ——— | 95 a | 2/3 | |||
| 19 | ——— | 46 | 0/3 | |||
| 20 | ——— | 90 a | 2/3 |
a p < 0.05 from the Kruskal-Wallis test comparing the medians of the responses between the treatment and control groups.
| Compd | Worm Burden Reduction (%) | Cures |
|---|---|---|
| 21 | 0 | 0/3 |
| 22 | 51 | 0/3 |
| 23 | 80 a | 2/3 |
| 24 | 76 b | 1/3 |
| 25 | 80 a | 0/3 |
| 26 | 7 | 0/3 |
| 27 | 0 | 0/3 |
a p < 0.05 from the Kruskal-Wallis test comparing the medians of the responses between the treatment and control groups.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,8-Dioxaspiro[4.5]dec-3-ene
- Molecular Formula : C₈H₁₂O₂
- Key Differences: Lacks the carboxylic acid group, replacing it with an unsaturated alkene at the 3-position. Reduced oxygen count (2 vs. 4 oxygen atoms in the target compound). CCS Data: Not available, but its smaller molecular weight (140.18 g/mol vs. 186.21 g/mol) suggests lower steric bulk .
- Functional Impact : The absence of the carboxylic acid limits hydrogen-bonding capacity and acidity, making it less reactive in aqueous or catalytic environments.
{1,8-Dioxaspiro[4.5]decan-2-yl}methanol
- Molecular Formula : C₉H₁₆O₃
- Key Differences: Substitutes the carboxylic acid with a hydroxymethyl (-CH₂OH) group. Higher hydrogen-bond donor capacity (1 vs. 2 in the target compound) but lower acidity (pKa ~15 vs. ~4.5 for carboxylic acids). Molecular Weight: 172.22 g/mol, slightly lower than the target compound .
- Applications : Likely used as an intermediate in polymer or pharmaceutical synthesis due to its alcohol functionality.
8-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic Acid
- Molecular Formula : C₂₄H₃₂N₂O₆
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted CCS ([M+H]⁺, Ų) | Notable Properties |
|---|---|---|---|---|---|
| 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid | C₉H₁₄O₄ | 186.21 | Carboxylic acid | 140.1 | High acidity, conformational rigidity |
| 1,8-Dioxaspiro[4.5]dec-3-ene | C₈H₁₂O₂ | 140.18 | Alkene | N/A | Unsaturated, lower polarity |
| {1,8-Dioxaspiro[4.5]decan-2-yl}methanol | C₉H₁₆O₃ | 172.22 | Hydroxymethyl | N/A | Moderate H-bonding, alcohol reactivity |
| 8-((Benzyloxy)carbonyl)-1-(tert-Boc)-1,8-diazaspiro[4.5]decane-2-carboxylic acid | C₂₄H₃₂N₂O₆ | 418.49 | Carboxylic acid, protected amines | N/A | High steric hindrance, basicity |
Research Findings and Functional Implications
- Synthetic Utility : Spiro compounds like this compound are often intermediates in synthesizing complex molecules, such as biolubricants (e.g., derivatives of oleic acid in ) .
- Biological Relevance: While caffeic acid () is a non-spiro compound with a carboxylic acid group, its use in pharmacology highlights the importance of acidic moieties in bioactive molecules. The target compound’s spiro structure may offer enhanced metabolic stability compared to linear analogs .
- Structural Flexibility vs. Rigidity: The diazaspiro analog () demonstrates how nitrogen substitution alters electronic properties, whereas the methanol derivative () emphasizes the role of substituent polarity in solubility .
Biological Activity
1,8-Dioxaspiro[4.5]decane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which features a dioxane ring fused to a cyclohexane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Molecular Structure
- Molecular Formula : C10H16O4
- CAS Number : 11745334
- Molecular Weight : 200.24 g/mol
The spirocyclic configuration of this compound contributes to its unique reactivity and biological interactions. Analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate the three-dimensional arrangement of atoms within the molecule, providing insights into bond lengths and angles that are crucial for understanding its chemical behavior .
This compound interacts with various biological targets at the molecular level. Its spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction is critical for its potential applications in medicinal chemistry and biological research.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related spirocyclic compounds demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the micromolar range, showcasing the potential of these compounds as antimicrobial agents .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The results indicated that this compound exhibits moderate antioxidant activity, which could be beneficial in therapeutic applications aimed at combating oxidative damage .
Case Studies
Several case studies have explored the biological effects of this compound:
- Blood Pressure Modulation : In a controlled study involving animal models, administration of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. This suggests potential applications in cardiovascular health management .
- Cytotoxicity Assays : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential role as an anticancer agent. The IC50 values were determined to be within a range that suggests effective cytotoxicity against specific tumor cells .
Table 1: Biological Activities of this compound
| Activity Type | Methodology | Result |
|---|---|---|
| Antimicrobial | MIC Assay | Effective against S. aureus, E. coli (MIC ~10 µM) |
| Antioxidant | DPPH/ABTS Assay | Moderate scavenging activity (IC50 ~50 µM) |
| Blood Pressure | Animal Model Study | Significant reduction in systolic BP |
| Cytotoxicity | In Vitro Assay | Induced apoptosis in cancer cell lines (IC50 ~20 µM) |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous spirocyclic systems (e.g., 1,4-dioxaspiro[4.5]decan-8-one) suggest a multi-step approach:
Core Spirocycle Formation : Cyclization of diols or ketones using acid catalysis or protecting-group strategies (e.g., ketalization) .
Carboxylic Acid Introduction : Oxidation of a secondary alcohol (e.g., using Jones reagent) or hydrolysis of a nitrile intermediate.
- Optimization : Adjust reaction temperature, solvent polarity (e.g., MeOH for NaBH₄ reductions ), and stoichiometry to minimize side reactions.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Based on safety protocols for structurally related compounds:
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
Q. What purification methods are suitable for isolating this compound post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar carboxylic acid derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the spirocyclic structure and carboxylic acid functionality?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry (e.g., distinct cyclohexane and dioxolane ring signals) and carboxylic acid proton (δ ~10-12 ppm) .
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) bands (~2500-3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How can researchers address discrepancies in reported reactivity of spirocyclic carboxylic acids in fluorination or functionalization reactions?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies using identical substrates (e.g., 1,4-dioxaspiro[4.5]decan-8-one ) and standardized conditions (temperature, catalyst loading).
- Mechanistic Probes : Use deuterium labeling or computational modeling (DFT) to elucidate steric/electronic effects of the spirocyclic framework on reactivity .
Q. What strategies enhance the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Intermediate Trapping : Stabilize reactive intermediates (e.g., enolates) using trimethylsilyl chloride .
- Catalysis : Screen Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization steps.
- Table : Comparative yields from analogous syntheses:
| Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one | NaBH₄ in MeOH | 95% | |
| 7-Acetyl-1,4-dioxaspiro[4.5]decan-8-one | XtalFluor-E® | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
